molecular formula C10H11FO2S B14023624 Ethyl 3-fluoro-5-(methylthio)benzoate

Ethyl 3-fluoro-5-(methylthio)benzoate

Cat. No.: B14023624
M. Wt: 214.26 g/mol
InChI Key: BUBYIVPUYLQVMH-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-(methylthio)benzoate typically involves the esterification of 3-fluoro-5-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Ethyl 3-fluoro-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylthio group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(methylthio)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-fluoro-2-(methylthio)benzoate: Similar structure but with the methylthio group in a different position on the benzene ring.

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methylthio groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-fluoro-5-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3

InChI Key

BUBYIVPUYLQVMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)SC)F

Origin of Product

United States

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